
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacological Activity
The compound "1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide" has not been directly identified in the provided research abstracts. However, several studies related to the synthesis of complex organic compounds and their pharmacological applications offer insights into similar compounds, which may share structural or functional characteristics with the compound . These studies highlight the broader context of scientific research in which such compounds are of interest.
Synthesis of N-Formamidines with Antianaphylactic Activity : G. Wagner et al. (1993) synthesized N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their amine salts, showing antianaphylactic activity. This indicates the potential for compounds with similar structures to have significant pharmacological activities (Wagner et al., 1993).
Anti-Inflammatory and Analgesic Agents : A. Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Such research underscores the therapeutic potential of chemically innovative compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Transformations of Pyridinium Compounds : A. Kost et al. (1980) explored the transformations of 1,2-dimethylpyridinium iodide with sulfites of cyclic amines, such as morpholine and piperidine. This study contributes to the understanding of how structural modifications can impact the chemical behavior and potential applications of such compounds (Kost et al., 1980).
Biological Activity of Enaminone Derivatives : Eman A. Ahmed (2017) described the synthesis of enaminone derivatives and their anti-inflammatory and antimicrobial activities. Research like this highlights the diverse biological activities that can be expected from complex organic molecules (Ahmed, 2017).
Insecticidal Activity of Pyridine Derivatives : E. A. Bakhite et al. (2014) synthesized pyridine derivatives showing significant insecticidal activity against cowpea aphid, demonstrating the potential for such compounds in agricultural applications (Bakhite et al., 2014).
Propiedades
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-19-15-20(2)17-23(16-19)27-25(31)18-29-9-7-21(8-10-29)26(32)28-22-3-5-24(6-4-22)30-11-13-33-14-12-30/h3-6,15-17,21H,7-14,18H2,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKZUNDYHJTXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

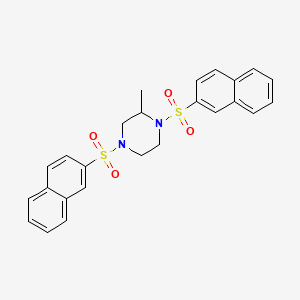

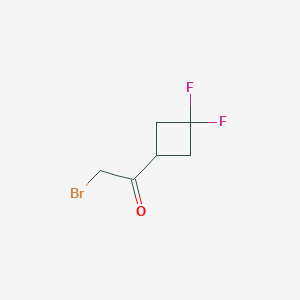
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)
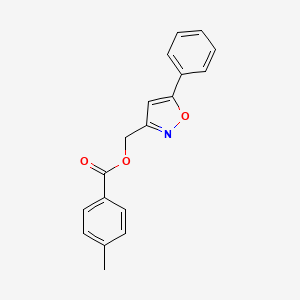
![3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2894437.png)
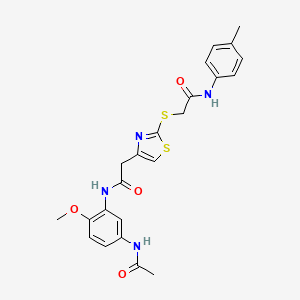
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)
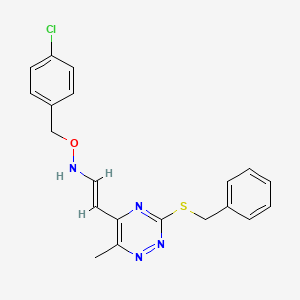
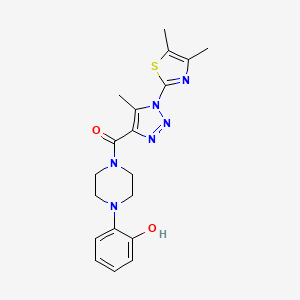
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)
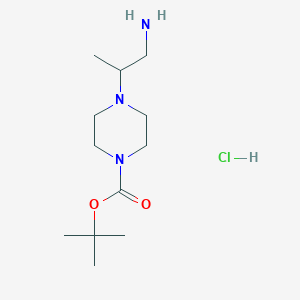

![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)